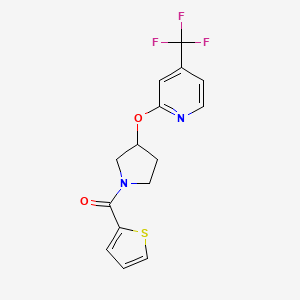
Thiophen-2-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that likely belongs to the class of organic compounds known as phenylpyridines or 4-benzylpiperidines . These classes are characterized by a benzene ring linked to a pyridine ring through a CC or CN bond , or a benzyl group attached to the 4-position of a piperidine .
Synthesis Analysis
The synthesis of similar compounds often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of these compounds can be achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of similar compounds often involves a pyrrolidine ring, which is characterized by its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring . Trifluoromethylpyridine (TFMP) derivatives, like the compound , are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the use of pyrimidine derivatives, which are known to exhibit diverse types of biological and pharmaceutical activities . The reactions generally involve the introduction of a fluorine atom to develop compounds with unique biological properties .Scientific Research Applications
Synthesis and Characterization
This compound, along with others in the thiophene series, has been the subject of extensive synthesis and characterization studies. The focus has been on understanding their structural properties, which is crucial for their application in material science and as pharmaceutical agents. For example, Singh et al. (2016) synthesized organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone, demonstrating potential as drugs due to their better antibacterial activities compared to other derivatives (Singh, Singh, & Bhanuka, 2016).
Molecular Structure and Activity Relationship
The relationship between molecular structure and biological activity is a significant area of research for these compounds. Hayakawa et al. (2004) discovered a new type of cytotoxic agent selective against a tumorigenic cell line, highlighting the importance of bioisosteric substructures in determining biological activity (Hayakawa, Shioya, Agatsuma, Furukawa, & Sugano, 2004).
Luminescence and Optical Properties
Compounds containing thiophene have been investigated for their luminescence and optical properties, which are relevant for applications in organic light-emitting diodes (OLEDs) and other photonic devices. De Bettencourt-Dias et al. (2007) reported on the highly luminescent lanthanide ion complexes of thiophene-derivatized pybox, demonstrating their potential in solid-state luminescence (De Bettencourt-Dias, Viswanathan, & Rollett, 2007).
Nonlinear Optical Properties
The nonlinear optical (NLO) properties of thiophene-based compounds are of interest for the development of new materials for photonic applications. Li et al. (2012) synthesized a series of thienyl-substituted pyridinium salts, evaluating their second-order NLO properties and demonstrating the potential of these compounds in NLO applications (Li, Cui, Yang, Tao, Lin, Ye, & Yang, 2012).
Enzyme Inhibitory Activity
Exploring the enzyme inhibitory activities of thiophene-based compounds provides insights into their potential therapeutic applications. Cetin et al. (2021) designed and evaluated 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives for their inhibitory activities against key enzymes, highlighting their potential as enzyme inhibitors (Cetin, Türkan, Bursal, & Murahari, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research into similar compounds often involve the development of new synthetic methods for introducing TFMP groups within other molecules . This is due to the increasing demand for TFMP derivatives in the last 30 years . Additionally, the use of pyrrolidine as a scaffold for novel biologically active compounds is also a promising area of research .
properties
IUPAC Name |
thiophen-2-yl-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2S/c16-15(17,18)10-3-5-19-13(8-10)22-11-4-6-20(9-11)14(21)12-2-1-7-23-12/h1-3,5,7-8,11H,4,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMICFDCLVMULV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


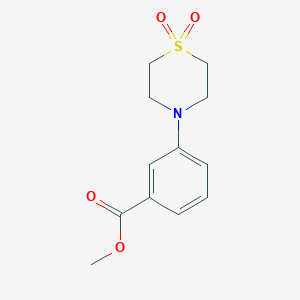
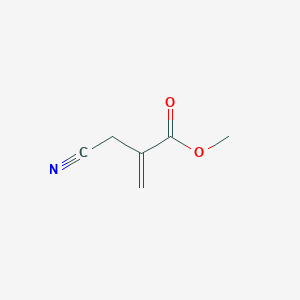
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2665167.png)
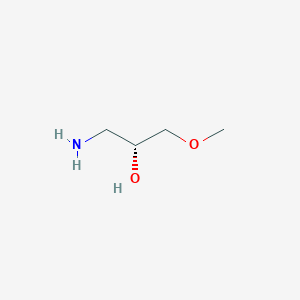

![Ethyl 4-((4-((2-methylbenzo[d]thiazol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2665170.png)
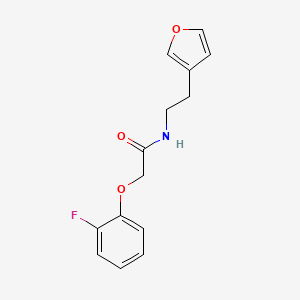

![N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2665176.png)
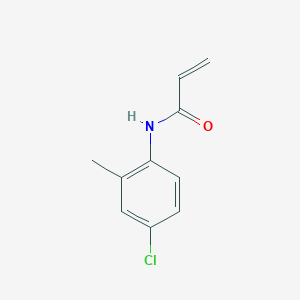
![Methyl 3-[(azepan-1-ylcarbonothioyl)amino]thiophene-2-carboxylate](/img/structure/B2665179.png)
![3-[(2,5-dimethylphenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2665180.png)
![2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2665183.png)